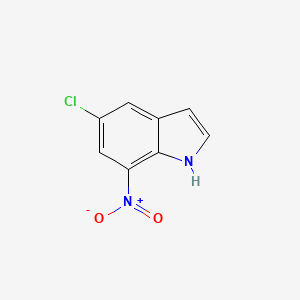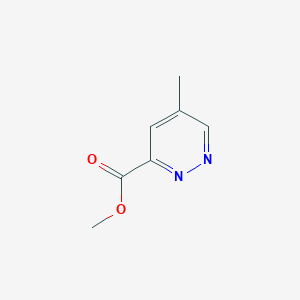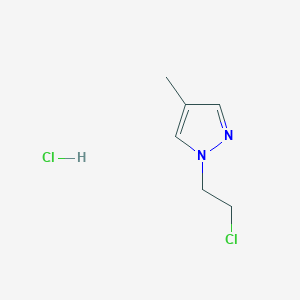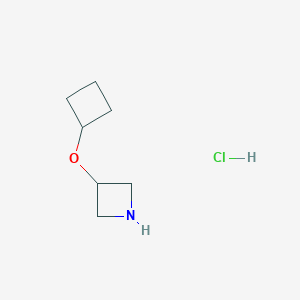![molecular formula C24H34N2O4 B1434602 1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 2173052-68-9](/img/structure/B1434602.png)
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Descripción general
Descripción
The compound “1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid” has a molecular formula of C24H34N2O4 and a molecular weight of 414.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a pentyl chain with a 2-phenylethyl group attached to the second carbon atom. This is connected to a d-alanyl group, which is further connected to an octahydrocyclopenta[b]pyrrole-2-carboxylic acid group .Aplicaciones Científicas De Investigación
Molecular Diversity through Three-Component Reactions
Secondary α-amino acids engage in a one-pot three-component reaction with dialkyl acetylenedicarboxylate and N-substituted maleimides, producing functionalized pyrrolopyrrolizines, pyrrolothiazoles, pyrroloindolizines, and octahydropyrrolopyrroles with high diastereoselectivity. Such reactions demonstrate the compound's potential in generating molecular diversity essential for pharmaceutical research and development (Chen et al., 2016).
Synthesis of Pyrrole Derivatives
Pyrrole derivatives, known for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties, are synthesized using related compounds. The study of these derivatives' synthesis and crystal structure can guide the development of new drugs and materials (Patel, Patel, & Shah, 2012).
Development of Organo-soluble Poly(amide-imide)s
A series of photosensitive and optically active organo-soluble poly(amide-imide)s (PAIs) with potential applications in materials science are synthesized from reactions involving amino acids, demonstrating the versatility of similar compounds in polymer chemistry (Faghihi, Hajibeygi, & Shabanian, 2010).
Optical Properties and Bioimaging Applications
The synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures, derived from related compounds, shows unique optical properties, including deep blue emission. Such characteristics highlight the potential for bioimaging applications, offering new tools for medical research and diagnostics (Bae et al., 2020).
Fluorimetric Chemosensors for Metal Ions
Heterocyclic alanines bearing a benzo[d]oxazolyl unit, synthesized from reactions involving similar compounds, serve as fluorimetric chemosensors for metal ions. This application is crucial for environmental monitoring and the development of diagnostic assays (Esteves et al., 2018).
Propiedades
IUPAC Name |
(2S,3aS,6aS)-1-[(2R)-2-[[(3R)-4-oxo-1-phenylheptan-3-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4/c1-3-8-22(27)19(14-13-17-9-5-4-6-10-17)25-16(2)23(28)26-20-12-7-11-18(20)15-21(26)24(29)30/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,29,30)/t16-,18+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRWOTKNFKYDQM-VLQCVTHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102255 | |
| Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
CAS RN |
2173052-68-9 | |
| Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173052-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





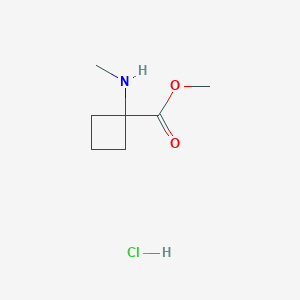
![7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1434525.png)

